molecular formula C23H21F3N6O2 B11774238 3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate

3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate

Cat. No.: B11774238
M. Wt: 470.4 g/mol
InChI Key: RKBLTWMVDOTVPT-UHFFFAOYSA-N
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Description

3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate is a complex organic compound that features a combination of pyrazole, pyrrole, and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate typically involves multi-step organic reactions The process begins with the formation of the pyrazole ring, followed by the construction of the pyrrolo[2,3-b]pyridine coreEach step requires specific reagents and conditions, such as the use of hydrazine for pyrazole formation and palladium-catalyzed coupling reactions for constructing the pyridine rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted aromatic compounds.

Scientific Research Applications

3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate apart is its combination of multiple heterocyclic rings, which provides a unique scaffold for drug development. This structure allows for versatile modifications, enabling the design of compounds with tailored biological activities.

Properties

Molecular Formula

C23H21F3N6O2

Molecular Weight

470.4 g/mol

IUPAC Name

3-[6-[5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridin-2-yl]pentanenitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H20N6.C2HF3O2/c1-3-14(7-8-22)19-5-4-6-20(26-19)18-12-24-21-17(18)9-15(10-23-21)16-11-25-27(2)13-16;3-2(4,5)1(6)7/h4-6,9-14H,3,7H2,1-2H3,(H,23,24);(H,6,7)

InChI Key

RKBLTWMVDOTVPT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#N)C1=CC=CC(=N1)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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